molecular formula C18H18N6O B2885204 N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1355829-71-8

N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2885204
CAS RN: 1355829-71-8
M. Wt: 334.383
InChI Key: GMNLNVIKJQTZMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyanomethyl group, a methyl group, a propyl group, a quinolin-6-yl group, and a 1H-1,2,3-triazole-4-carboxamide group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinoline and triazole rings are aromatic and planar, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyanomethyl group could undergo nucleophilic substitution reactions, while the triazole ring could participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the amide group could form hydrogen bonds, affecting its solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry or materials science, and optimizing its synthesis process .

properties

IUPAC Name

N-(cyanomethyl)-5-methyl-N-propyl-1-quinolin-6-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-3-10-23(11-8-19)18(25)17-13(2)24(22-21-17)15-6-7-16-14(12-15)5-4-9-20-16/h4-7,9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLNVIKJQTZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(N(N=N1)C2=CC3=C(C=C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

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